2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-propoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a complex organic molecule that features a variety of functional groups, including a thiadiazole ring, a chlorobenzyl group, and an acetohydrazide moiety. It is primarily used in early discovery research due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide involves multiple steps, typically starting with the formation of the thiadiazole ring This can be achieved through the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions The chlorobenzyl group is then introduced via a nucleophilic substitution reaction The final step involves the condensation of the intermediate with 4-propoxybenzaldehyde to form the acetohydrazide derivative
Chemical Reactions Analysis
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide: undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules due to its versatile functional groups.
Biology: Researchers study its potential as a bioactive molecule, particularly for its antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.
Industry: While not widely used in industrial applications, its unique structure makes it a valuable tool for studying chemical reactions and mechanisms.
Mechanism of Action
The exact mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiadiazole ring and chlorobenzyl group may play key roles in binding to these targets, potentially disrupting their normal function and leading to biological effects.
Comparison with Similar Compounds
Similar compounds to 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide include other thiadiazole derivatives and acetohydrazide compounds These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C21H21ClN4O2S3 |
---|---|
Molecular Weight |
493.1 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H21ClN4O2S3/c1-2-11-28-17-9-7-15(8-10-17)12-23-24-19(27)14-30-21-26-25-20(31-21)29-13-16-5-3-4-6-18(16)22/h3-10,12H,2,11,13-14H2,1H3,(H,24,27)/b23-12- |
InChI Key |
CDILLPOUEADZFA-FMCGGJTJSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.